2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring:
Attachment of the propanoic acid moiety: This step involves the reaction of the pyrazole intermediate with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:
2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: This compound also contains a trifluoromethyl group and a propanoic acid moiety, but with different structural features.
3-(4-trifluoromethylphenyl)propanoic acid: This compound has a similar trifluoromethyl group but lacks the pyrazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4(6(13)14)12-3-5(2-11-12)7(8,9)10/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRQERIBDAPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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